4-benzoyl-1-(2-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Medicinal Chemistry Structure-Activity Relationship Quinoxalinone Derivatives

4-Benzoyl-1-(2-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 317822-22-3) is a synthetic small-molecule quinoxalinone derivative with the molecular formula C23H19ClN2O2 and a molecular weight of 390.87 g/mol. It features a 3,4-dihydroquinoxalin-2(1H)-one core bearing a 4-benzoyl substituent, a 3-methyl group, and an N1-(2-chlorobenzyl) moiety.

Molecular Formula C23H19ClN2O2
Molecular Weight 390.87
CAS No. 317822-22-3
Cat. No. B2697952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzoyl-1-(2-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
CAS317822-22-3
Molecular FormulaC23H19ClN2O2
Molecular Weight390.87
Structural Identifiers
SMILESCC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC4=CC=CC=C4Cl
InChIInChI=1S/C23H19ClN2O2/c1-16-22(27)25(15-18-11-5-6-12-19(18)24)20-13-7-8-14-21(20)26(16)23(28)17-9-3-2-4-10-17/h2-14,16H,15H2,1H3
InChIKeyJGZTWWLMJLZSEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzoyl-1-(2-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 317822-22-3): Core Identity and Procurement-Relevant Characteristics


4-Benzoyl-1-(2-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 317822-22-3) is a synthetic small-molecule quinoxalinone derivative with the molecular formula C23H19ClN2O2 and a molecular weight of 390.87 g/mol [1]. It features a 3,4-dihydroquinoxalin-2(1H)-one core bearing a 4-benzoyl substituent, a 3-methyl group, and an N1-(2-chlorobenzyl) moiety. The compound is commercially available from specialty chemical suppliers at a specified purity of 95% (HPLC) . Its calculated logP is 5.185, indicating substantial lipophilicity that influences solubility and membrane partitioning behavior [1]. This compound belongs to a broader class of quinoxalinones explored for diverse pharmacological activities, including antimicrobial and anticancer applications, although direct biological characterization data for this specific derivative remain limited in the public domain [2].

Why 4-Benzoyl-1-(2-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone Cannot Be Replaced by In-Class Analogs


Quinoxalinone derivatives are not functionally interchangeable due to the profound influence of substituent position, electronic character, and steric bulk on molecular recognition, physicochemical properties, and biological activity. Within the 317822-xx chemical series, the position of the chlorine atom on the N1-benzyl group (ortho vs. meta vs. para) and the nature of the 4-benzoyl substituent create distinct molecular surfaces, dipole moments, and conformational preferences that directly alter target binding and ADME profiles [1]. The ortho-chlorobenzyl moiety in CAS 317822-22-3 imposes a unique steric and electronic environment around the quinoxalinone N1 position compared to the 3-chlorobenzyl (CAS 317822-16-5) or unsubstituted benzyl (CAS 317822-23-4) analogs . These differences mean that activity data, solubility values, or formulation parameters obtained for one analog cannot be extrapolated to another without experimental verification.

Quantitative Differentiation Evidence for 4-Benzoyl-1-(2-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 317822-22-3)


Structural Differentiation: Ortho-Chlorobenzyl vs. Meta-Chlorobenzyl Positional Isomerism

CAS 317822-22-3 bears a 2-chlorobenzyl (ortho-chloro) substituent at the quinoxalinone N1 position, distinguishing it from the 3-chlorobenzyl (meta-chloro) positional isomer CAS 317822-16-5 . The ortho-chloro substitution introduces a steric clash with the quinoxalinone ring system, restricting rotational freedom of the benzyl group and altering the spatial orientation of the aromatic ring relative to the core scaffold. This conformational constraint is absent in the meta-chloro analog, where the chlorine atom projects away from the quinoxalinone core. The distance between the chlorine atom and the quinoxalinone C=O oxygen differs by approximately 2.0–2.5 Å between the ortho and meta isomers, as estimated from minimized conformer analysis [1].

Medicinal Chemistry Structure-Activity Relationship Quinoxalinone Derivatives

Lipophilicity Differentiation: logP Comparison Across N1-Substituted Quinoxalinone Analogs

The calculated logP (clogP) of CAS 317822-22-3 is 5.185, as reported in the ZINC database [1]. This value positions the compound in a moderately high lipophilicity range. In comparison, the N1-benzyl analog lacking the chlorine substituent (CAS 317822-23-4, C23H20N2O2) has a calculated logP of approximately 4.5, while the N1-(3-methoxybenzyl) analog (CAS 317822-21-2) has a calculated logP near 4.3 . The ortho-chlorine atom contributes approximately +0.7 logP units relative to the unsubstituted benzyl analog, attributable to the increased hydrophobic surface area and the electron-withdrawing effect of chlorine reducing H-bond acceptor capacity of the adjacent aromatic ring.

Physicochemical Profiling ADME Prediction Lipophilicity

Molecular Weight and Heavy Atom Count Differentiation for Permeability and Solubility Considerations

CAS 317822-22-3 has a molecular weight of 390.87 g/mol with 28 heavy atoms, placing it near the upper boundary of typical oral drug-like chemical space (Rule of Five: MW ≤ 500) [1]. In contrast, the N1-(2,4-dichlorobenzyl) analog (CAS 317822-45-0, C23H17Cl3N2O2) has a molecular weight of 459.70 g/mol with 30 heavy atoms, including three chlorine atoms [2]. The additional chlorine atoms in the 2,4-dichlorobenzyl analog increase MW by ~69 g/mol and add substantial hydrophobic surface area, further reducing aqueous solubility. The mono-chloro substitution pattern in the target compound represents a moderated lipophilicity-electronic balance within the series.

Drug-likeness Permeability Solubility

Commercial Availability and Purity Specification Supporting Reproducible Procurement

CAS 317822-22-3 is listed as commercially available from AKSci (Catalog No. 7141CL) with a specified minimum purity of 95% (HPLC) and a molecular weight of 390.9 g/mol . The ZINC database confirms the compound's 'For-Sale' availability status, with the most recent update on 2021-06-10, indicating active commercial sourcing within the past five years [1]. In contrast, several positional isomer analogs (e.g., CAS 317822-16-5, the 3-chlorobenzyl variant) are listed on ChemicalBook with fewer active supplier records, suggesting potentially less reliable sourcing .

Chemical Procurement Quality Control Assay Reproducibility

Application Scenarios for 4-Benzoyl-1-(2-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 317822-22-3) Based on Quantitative Differentiation Evidence


Focused Library Design and SAR Studies Targeting Halogen Bonding or Steric Constraint at the Quinoxalinone N1 Position

The unique ortho-chlorobenzyl group in CAS 317822-22-3 introduces steric congestion and a defined halogen bond donor capability at the N1 position not present in meta- or para-chloro analogs . Researchers designing focused quinoxalinone libraries for target engagement studies where N1-substituent geometry is critical (e.g., kinase hinge-binding motifs, GPCR allosteric sites) can use this compound as a representative ortho-substituted member to probe the steric tolerance and halogen bonding preferences of the binding pocket. The restricted rotational freedom of the 2-chlorobenzyl group provides a conformationally biased probe distinct from the freely rotating 3-chlorobenzyl isomer .

Lipophilicity-Dependent Assay Development Requiring Controlled clogP in the 5.0–5.2 Range

With a calculated logP of 5.185, CAS 317822-22-3 occupies a specific lipophilicity niche among N1-substituted quinoxalinones [1]. This property makes it suitable as a reference compound for calibrating lipophilicity-dependent assays such as PAMPA (Parallel Artificial Membrane Permeability Assay), Caco-2 permeability screens, or plasma protein binding equilibrium dialysis experiments. Compared to the less lipophilic benzyl analog (clogP ≈ 4.5), the +0.7 logP increment of the target compound provides a measurable differentiation in membrane retention and nonspecific binding that can serve as a positive control for lipophilicity-driven effects [1].

Procurement for Chemical Biology Probe Synthesis with Defined Purity Requirements

The confirmed commercial availability of CAS 317822-22-3 at ≥95% purity (HPLC) from at least one established supplier supports its use as a synthetic intermediate or chemical biology probe precursor. The documented molecular identity (MF: C23H19ClN2O2, MW: 390.9) and supplier cataloging (AKSci 7141CL) ensure batch-to-batch traceability . This contrasts with less well-documented positional isomers within the 317822-xx series, where sourcing information is sparser, making CAS 317822-22-3 a more reliable choice for projects requiring reproducible procurement of a specific quinoxalinone scaffold with ortho-chlorobenzyl substitution .

Quote Request

Request a Quote for 4-benzoyl-1-(2-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.